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molecular formula C11H10Cl2F3N B8411330 3-(3,5-Dichlorophenyl)-3-(trifluoromethyl)pyrrolidine

3-(3,5-Dichlorophenyl)-3-(trifluoromethyl)pyrrolidine

Cat. No. B8411330
M. Wt: 284.10 g/mol
InChI Key: ZFRYZAJXAIFFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980937B2

Procedure details

The solution of 1-benzyl-3-(3,5-dichlorophenyl)-3-(trifluoromethyl)pyrrolidine (5.7 g) and 1-chloroethyl chloroformate (4.4 g) in dichloroethane was heated to reflux for 3 hours. The mixture was cooled to room temperature and then concentrated under the reduced pressure. Methanol was added to the resultant residue, which was then heated with stirring at 60° C. for two hours. The mixture was cooled to room temperature, to which was then added water. The solution was washed twice with the mixed solvent of hexane and ethyl acetate (9:1). The solution was alkalized with sodium hydrogen carbonate and then extracted with ethyl acetate three times. The organic layer was combined, which was then washed with brine and dried over anhydrous magnesium sulfate. After the drying agent was filtered off, the solvent was distilled away under the reduced pressure to yield 3-(3,5-dichlorophenyl)-3-(trifluoromethyl)pyrrolidine (4.2 g). 1H-NMR (CDCl3) δ: 2.24-2.33 (1H, m), 2.51-2.56 (1H, m), 2.97-3.07 (1H, m), 3.19-3.26 (2H, m), 3.74 (1H, d), 7.25 (2H, d), 7.35 (1H, t)
Name
1-benzyl-3-(3,5-dichlorophenyl)-3-(trifluoromethyl)pyrrolidine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:17]2[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=2)([C:13]([F:16])([F:15])[F:14])[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClC(Cl)C>[Cl:23][C:21]1[CH:22]=[C:17]([C:10]2([C:13]([F:16])([F:15])[F:14])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:18]=[C:19]([Cl:24])[CH:20]=1

Inputs

Step One
Name
1-benzyl-3-(3,5-dichlorophenyl)-3-(trifluoromethyl)pyrrolidine
Quantity
5.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at 60° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Methanol was added to the resultant residue, which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature, to which
WASH
Type
WASH
Details
The solution was washed twice with the mixed solvent of hexane and ethyl acetate (9:1)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
which was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under the reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1(CNCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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